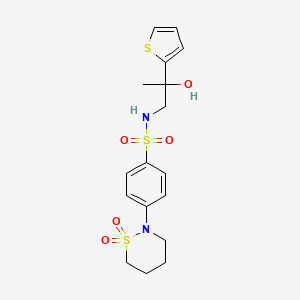

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide

説明

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2-thiazinane-1,1-dioxide core linked to a benzenesulfonamide scaffold and a hydroxy-thiophene-propyl substituent. This compound’s structural complexity arises from its heterocyclic thiazinane-dioxide ring, sulfonamide linkage, and thiophene-containing side chain, which collectively influence its physicochemical properties and reactivity .

特性

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5S3/c1-17(20,16-5-4-11-25-16)13-18-27(23,24)15-8-6-14(7-9-15)19-10-2-3-12-26(19,21)22/h4-9,11,18,20H,2-3,10,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYLGDZRQHJDHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide, a compound with significant potential in pharmacology, has garnered attention for its biological activities. This article reviews its biological activity, focusing on anti-inflammatory and antitumor properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C10H14N2O5S2

- Molecular Weight : 306.35 g/mol

- SMILES Notation : NS(C1=CC=C(N2S(CCC(O)C2)(=O)=O)C=C1)(=O)=O

This compound features a thiazine core and a benzenesulfonamide moiety, which are critical for its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. In vitro studies have demonstrated the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound's IC50 values for NO and PGE2 inhibition are critical metrics for assessing its potency.

| Compound | IC50 (NO Production) | IC50 (PGE2 Production) |

|---|---|---|

| This compound | TBD | TBD |

These results suggest that the compound may exert its anti-inflammatory effects through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it was tested against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 | TBD |

| MCF7 | TBD |

| HeLa | TBD |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in these cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, yielding insights into their pharmacological potential:

- Study on Inhibitory Activity : A study evaluated various derivatives of thiazine compounds for their inhibitory activity against inflammatory markers. The most potent derivatives exhibited IC50 values in the low micromolar range for both NO and PGE2 production .

- Molecular Dynamics Simulations : Simulations have suggested that the thiazine ring enhances binding affinity to target proteins involved in inflammatory pathways. This structural feature is pivotal for designing more potent analogs .

- Clinical Relevance : The potential therapeutic applications extend to conditions like rheumatoid arthritis and other inflammatory diseases, where modulation of iNOS and COX-2 is beneficial .

類似化合物との比較

Structural Features

The compound’s uniqueness lies in its 1,2-thiazinane-1,1-dioxide moiety and thiophene-hydroxyl substituent. Below is a comparison with structurally related sulfonamides:

Key Observations :

- The thiophene-hydroxyl group in the target compound distinguishes it from aryl- or halogen-substituted thiazinanes (e.g., compound 35) .

- The tetrahydrothioxopyrimidinyl derivative () replaces the thiazinane ring with a pyrimidinone-thione system, which may alter hydrogen-bonding interactions .

Key Observations :

- Thiazinane derivatives (e.g., 35, 40) are synthesized via ring-opening or cyclization reactions, often requiring polar aprotic solvents like DMAc .

- Triazole-thiones (7–9) form via tautomerism-dependent cyclization , with yields influenced by the equilibrium between thiol and thione forms .

Physicochemical and Spectroscopic Properties

Infrared (IR) Spectroscopy :

- Target Compound : Expected C=S (1243–1258 cm⁻¹) and S=O (1150–1200 cm⁻¹) stretches based on analogous sulfonamides .

- Triazole-thiones (7–9) : Absence of ν(S-H) (~2500–2600 cm⁻¹) confirms thione tautomer dominance; ν(C=S) at 1247–1255 cm⁻¹ .

- Hydrazinecarbothioamides (4–6) : Strong C=O stretches at 1663–1682 cm⁻¹ and NH bands at 3150–3319 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

- Thiazinane-dioxide protons typically resonate at δ 3.5–4.5 ppm (1H-NMR), while thiophene protons appear at δ 6.5–7.5 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。